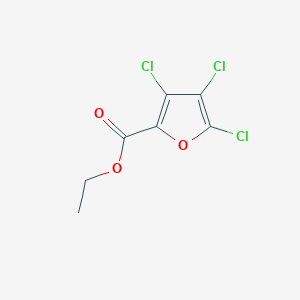
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester is a synthetic compound with the molecular formula C34H34N2O6S and a molecular weight of 598.724. It is a derivative of cysteine and tyrosine, two amino acids that play crucial roles in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester typically involves the protection of amino and carboxyl groups of the amino acids, followed by coupling reactions. The benzyl ester group is introduced to protect the carboxyl group, while the carbobenzyloxy group protects the amino group. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of protected amino acids. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of the free carboxyl group.
Applications De Recherche Scientifique
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide coupling reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mécanisme D'action
The mechanism of action of Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine methyl ester
- Carbobenzyloxy-L-tyrosyl-L-tyrosine benzyl ester
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-alanine benzyl ester
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-leucine benzyl ester
Uniqueness
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester is unique due to its specific combination of cysteine and tyrosine residues, which confer distinct chemical and biological properties. The presence of the benzyl ester and carbobenzyloxy protecting groups also makes it a valuable intermediate in peptide synthesis, allowing for selective deprotection and further functionalization .
Propriétés
Numéro CAS |
96582-41-1 |
|---|---|
Formule moléculaire |
C34H34N2O6S |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
benzyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C34H34N2O6S/c37-29-18-16-25(17-19-29)20-30(33(39)41-21-26-10-4-1-5-11-26)35-32(38)31(24-43-23-28-14-8-3-9-15-28)36-34(40)42-22-27-12-6-2-7-13-27/h1-19,30-31,37H,20-24H2,(H,35,38)(H,36,40) |
Clé InChI |
PWVRCEHAKNDRPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


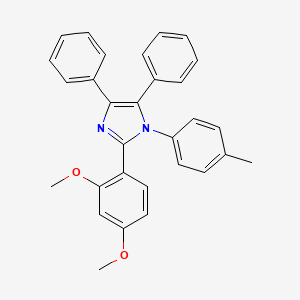
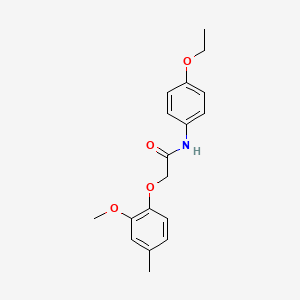


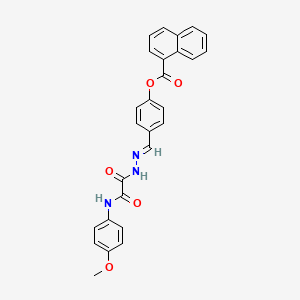
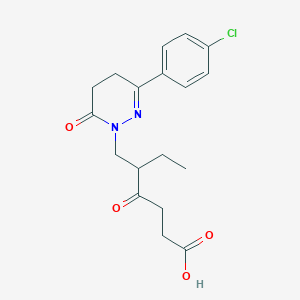
![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)





